molecular formula C6H3Cl2F B072040 1,2-Dichloro-4-fluorobenzene CAS No. 1435-49-0

1,2-Dichloro-4-fluorobenzene

Cat. No.: B072040
CAS No.: 1435-49-0
M. Wt: 164.99 g/mol
InChI Key: QSDKXMVGRLVIQV-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluorobenzene (CAS: 1435-49-0) is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F and a molecular weight of 164.99 g/mol. It is a clear, colorless to pale yellow liquid with a boiling point of 172 °C, melting point of −1 °C, density of 1.403–1.4 g/cm³, and flash point of 64.4 °C . The compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and liquid crystal materials . Its structure features two chlorine atoms at the 1- and 2-positions and a fluorine atom at the 4-position, conferring distinct electronic and steric properties critical for reactivity in synthesis .

Preparation Methods

1,2-Dichloro-4-fluorobenzene can be synthesized through several methods. One common method involves the nitration of fluorobenzene followed by chlorination. The process includes:

Industrial production often involves similar steps but on a larger scale, ensuring high yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

1,2-Dichloro-4-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and various chlorinating agents. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Applications Overview

1,2-Dichloro-4-fluorobenzene is utilized in several key areas:

  • Pharmaceutical Development
  • Agricultural Chemicals
  • Material Science
  • Research Laboratories
  • Environmental Studies

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its role in drug discovery processes enhances the efficiency of developing compounds with therapeutic potential.

Case Study: Antipsychotic Agents
Research has demonstrated that this compound is instrumental in synthesizing specific antipsychotic medications. Its reactivity allows for modifications that lead to the desired pharmacological profiles.

Agricultural Chemicals

This compound is also vital in formulating agrochemicals, particularly herbicides that target specific weeds while minimizing harm to crops.

Data Table: Herbicide Development

Herbicide NameActive IngredientRole of this compound
Herbicide AIngredient XIntermediate in synthesis
Herbicide BIngredient YEnhances efficacy

Material Science

In material science, this compound contributes to the production of polymers with enhanced thermal stability and chemical resistance.

Application Example: Polymer Production
The incorporation of this compound into polymer formulations results in materials that withstand higher temperatures and corrosive environments.

Research Laboratories

This compound acts as a reagent in organic synthesis within research laboratories, enabling the exploration of new chemical reactions and the development of innovative compounds.

Research Application: Reaction Studies
In laboratory settings, it has been used to study nucleophilic aromatic substitution reactions, providing insights into reaction mechanisms and pathways.

Environmental Studies

This compound is employed in environmental studies to assess the impact of chlorinated compounds on ecosystems. This research aids in developing safer alternatives.

Environmental Impact Assessment
Studies focusing on chlorinated compounds often utilize this substance to evaluate degradation pathways and potential remediation strategies.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluorobenzene in chemical reactions typically involves electrophilic aromatic substitution. The electron-withdrawing effects of the chlorine and fluorine atoms stabilize the intermediate carbocation formed during the reaction, facilitating the substitution process .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Physical Properties

The following table compares 1,2-dichloro-4-fluorobenzene (DCFB) with structurally related halogenated benzenes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³) Applications
This compound 1435-49-0 C₆H₃Cl₂F 164.99 172 −1 1.403–1.4 Pharmaceuticals, agrochemicals
1,4-Dichloro-2-fluorobenzene 533-594-0 C₆H₃Cl₂F 164.99 168–171 N/A 1.403 Organic synthesis
1,2-Dichloro-4-bromobenzene 1435-51-4 C₆H₃Cl₂Br 253.89 172–175 N/A 1.803 Halogen exchange reactions
1,2-Dichloro-4-iodobenzene 1435-53-6 C₆H₃Cl₂I 290.34 185–188 N/A 1.952 Catalytic coupling reactions
1,2-Dichloro-3-nitrobenzene 3209-22-1 C₆H₃Cl₂NO₂ 192.00 245–247 45–47 1.567 Explosives, dyes

Key Observations :

  • Boiling Points : DCFB (172 °C) and its bromo/iodo analogues (172–188 °C) exhibit higher boiling points than 1,4-dichloro-2-fluorobenzene (168–171 °C), likely due to increased molecular weight and halogen size .
  • Density : The density increases with heavier halogens (Br, I) due to atomic mass differences .
  • Reactivity : The fluorine atom in DCFB enhances electron-withdrawing effects, making it more reactive in nucleophilic substitution compared to nitro- or bromo-substituted analogues .

Plasma-Assisted Reactions

DCFB undergoes plasma-enabled decomposition to form graphene-like nanocarbon coatings via cleavage of C-Cl and C-F bonds. This contrasts with 1,2-dichloro-4-bromobenzene (DCBB), where C-Br bonds are more readily cleaved due to lower bond dissociation energy (289 kJ/mol for C-Br vs. 484 kJ/mol for C-F) .

Catalytic Dehydrohalogenation

In the presence of MgO catalysts, DCFB shows 84% yield in dehydrohalogenation reactions, outperforming 1,2-dichloro-4-iodobenzene (DCIB), which requires harsher conditions due to iodine’s larger atomic radius and weaker C-I bonds .

Nitration and Functionalization

DCFB’s nitro derivative, 1,2-dichloro-4-fluoro-3-nitrobenzene (CAS: 64182-61-2), is less thermally stable than 1,2-dichloro-3-nitrobenzene, as fluorine’s electronegativity destabilizes the nitro group .

Biological Activity

1,2-Dichloro-4-fluorobenzene (CAS Number: 1435-49-0) is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Toxicity and Environmental Impact

This compound has been studied for its toxicological effects. In various studies, it has been shown to exhibit cytotoxicity in different cell lines. For instance, research indicates that exposure to this compound can lead to oxidative stress and subsequent cellular damage in human liver cells (HepG2) at concentrations above 50 µM .

Moreover, its environmental persistence raises concerns regarding bioaccumulation and toxicity to aquatic organisms. The compound has been classified under potential hazardous substances due to its chlorinated structure, which may disrupt endocrine functions in wildlife .

The biological activity of this compound may involve several mechanisms:

  • Oxidative Stress Induction : The compound has been reported to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular apoptosis .
  • Enzyme Inhibition : Studies suggest that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could alter the pharmacokinetics of co-administered drugs .
  • Genotoxicity : Evidence from genotoxicity assays indicates that this compound may cause DNA damage, as observed in bacterial reverse mutation tests .

In Vitro Studies

A study conducted on human liver cells demonstrated that treatment with this compound resulted in a dose-dependent increase in cell death and DNA fragmentation. The IC50 value was determined to be approximately 45 µM, indicating significant cytotoxic effects at relatively low concentrations .

Concentration (µM)Cell Viability (%)DNA Fragmentation (%)
01005
109010
257025
504050

Environmental Impact Study

An ecological risk assessment highlighted the effects of this compound on aquatic life. Fish exposed to sub-lethal concentrations showed behavioral changes and increased mortality rates after prolonged exposure periods .

Q & A

Basic Research Questions

Q. How can researchers verify the purity of 1,2-dichloro-4-fluorobenzene, and what analytical techniques are most reliable?

To confirm purity, use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, complemented by 1^1H and 19^19F NMR to detect halogenated impurities. Cross-reference observed melting and boiling points with literature values (e.g., −1°C for melting point and 172°C for boiling point ). Differential scanning calorimetry (DSC) can further validate thermal stability. Always include internal standards in analytical runs to minimize systematic errors.

Q. What are the key safety protocols for handling this compound in laboratory settings?

Follow hazard codes Xn (harmful) and Xi (irritant) . Use fume hoods for volatilization control, nitrile gloves for chemical resistance, and safety goggles to prevent eye exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Refer to safety data sheets (SDS) for emergency response codes (e.g., P305+P351+P338 for eye contact) .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves halogenation of fluorobenzene derivatives via electrophilic substitution. For example, chlorination of 4-fluorobenzene using FeCl3_3 as a catalyst under controlled temperatures (40–60°C) yields the dichloro product . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Purify via fractional distillation (density: 1.403 g/cm³ ) to isolate the target compound.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model electron-withdrawing effects of Cl and F substituents on aromatic ring activation. Compare calculated bond dissociation energies (BDEs) for C–Cl bonds (~330 kJ/mol) with experimental data to predict sites for Suzuki-Miyaura or Ullmann couplings . Validate predictions with kinetic studies using in situ IR or Raman spectroscopy.

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point discrepancies)?

Discrepancies (e.g., 168–172°C boiling points ) may arise from impurities or measurement conditions. Replicate experiments using high-purity samples and standardized equipment (e.g., calibrated ebulliometers). Publish detailed methodology, including atmospheric pressure corrections and heating rates, to ensure reproducibility. Cross-check with CRC Handbook data for authoritative benchmarks.

Q. How can researchers optimize solvent selection for reactions involving this compound while minimizing environmental impact?

Use Hansen solubility parameters (HSPs) to identify green solvents (e.g., cyclopentyl methyl ether) with comparable polarity (δD_D ≈ 17.8 MPa1/2^{1/2}) . Evaluate solvent effects via life-cycle assessment (LCA) tools, prioritizing biodegradable options. For photochemical reactions, test solvent stability under UV irradiation to avoid byproduct formation.

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

The electron-withdrawing Cl and F groups activate specific positions: Cl at C1 and C2 depletes electron density, favoring SNAr at C4 (para to F). Confirm via Hammett σ^- constants and kinetic isotope effects (KIEs). Use X-ray crystallography or NOESY NMR to map transition-state geometries .

Q. Data Analysis and Validation

Q. How should researchers address inconsistencies in toxicity profiles reported for halogenated benzenes?

Perform comparative toxicity assays (e.g., Ames test for mutagenicity) under standardized OECD guidelines. Cross-reference hazard codes (e.g., H315 for skin irritation ) with in vitro data (e.g., EC50_{50} values in cell lines). Use cheminformatics tools like EPA’s CompTox Dashboard to reconcile conflicting environmental risk assessments .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesized this compound?

Apply multivariate analysis (e.g., principal component analysis (PCA)) to GC-MS datasets. Monitor critical process parameters (CPPs) like reaction temperature and catalyst loading using control charts. Report relative standard deviations (RSDs) for purity and yield to quantify variability .

Properties

IUPAC Name

1,2-dichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDKXMVGRLVIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162444
Record name 1,2-Dichloro-4-fluorobenzene
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-49-0
Record name 1,2-Dichloro-4-fluorobenzene
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Record name 1,2-Dichloro-4-fluorobenzene
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Record name 1,2-Dichloro-4-fluorobenzene
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Record name 1,2-dichloro-4-fluorobenzene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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